molecular formula C25H27ClN4O4S B11221193 7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11221193
M. Wt: 515.0 g/mol
InChI Key: FJIZIUNYJMCNNK-UHFFFAOYSA-N
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Description

This compound (CAS: 688054-05-9) is a quinazolinone derivative featuring a dioxolo[4,5-g]quinazolin-8-one core fused with a [1,3]dioxole ring. Its structure includes a hexyl chain substituted at position 7 with a 4-(3-chlorophenyl)piperazine-1-yl-6-oxo group and a thioxo moiety at position 4. Key physicochemical properties include:

  • Molecular formula: C₂₅H₂₇ClN₄O₄S
  • Molecular weight: 515.0 g/mol
  • SMILES: O=C(CCCCCN1C(=O)C2C=C3OCOC3=CC2=NC1=S)N1CCN(c2cccc(Cl)c2)CC1

The 3-chlorophenyl substituent on the piperazine ring confers distinct electronic and steric properties, influencing receptor binding and metabolic stability. The dioxoloquinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and receptor modulation, as seen in structurally related compounds .

Properties

Molecular Formula

C25H27ClN4O4S

Molecular Weight

515.0 g/mol

IUPAC Name

7-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H27ClN4O4S/c26-17-5-4-6-18(13-17)28-9-11-29(12-10-28)23(31)7-2-1-3-8-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h4-6,13-15H,1-3,7-12,16H2,(H,27,35)

InChI Key

FJIZIUNYJMCNNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Biological Activity

The compound 7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule with potential therapeutic applications. Its structure features a quinazolinone core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27ClN4O4SC_{25}H_{27}ClN_{4}O_{4}S, with a molecular weight of approximately 515.0 g/mol. The IUPAC name indicates the presence of significant functional groups that contribute to its biological activity. The compound includes a piperazine ring and a chlorophenyl group, which are critical for its interaction with biological targets.

Property Value
Molecular FormulaC25H27ClN4O4S
Molecular Weight515.0 g/mol
IUPAC NameThis compound
InChI KeyMOKYZXZQDLXFJX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The piperazine moiety is known to engage with neurotransmitter receptors and enzymes, while the quinazolinone core can inhibit specific kinases involved in cell signaling pathways. This dual action may contribute to its potential as an anticancer agent.

Antitumor Activity

Research has shown that compounds similar to this one exhibit significant antitumor properties. For instance, studies have reported that quinazolinone derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The specific interactions of this compound with cancer cell lines have yet to be fully elucidated but are under investigation.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Similar compounds in its class have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Anticancer Studies : A study evaluating the antitumor effects of related quinazolinone derivatives found that they significantly reduced tumor growth in xenograft models. The mechanisms involved included apoptosis induction and inhibition of angiogenesis.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of piperazine-containing compounds demonstrated that derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.

Scientific Research Applications

The compound 7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications through detailed insights and case studies.

Antidepressant Activity

Research has indicated that compounds containing piperazine moieties, such as this one, exhibit antidepressant properties. The piperazine ring is known to interact with various neurotransmitter systems, including serotonin and dopamine receptors, which are critical in mood regulation.

Case Study

A study published in Pharmaceutical Chemistry Journal investigated derivatives of piperazine and their effects on depressive behaviors in animal models. The results demonstrated that certain derivatives significantly reduced depressive symptoms compared to control groups, suggesting a promising avenue for further exploration of this compound's antidepressant potential .

Anticancer Properties

There is emerging evidence that quinazoline derivatives possess anticancer activity. The specific structure of the compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study

In a study published in Cancer Letters, researchers synthesized several quinazoline derivatives and tested their efficacy against various cancer cell lines. One derivative showed a remarkable IC50 value, indicating potent cytotoxicity against breast cancer cells . This suggests that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The presence of thioxo and dioxolo groups in the compound may provide antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of bacterial and fungal pathogens.

Case Study

A recent investigation into the antimicrobial effects of quinazoline derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The study found that modifications to the thioxo group significantly enhanced antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine and quinazoline rings can lead to changes in biological activity.

Table: Structure-Activity Relationship Insights

SubstituentActivity TypeObservations
PiperazineAntidepressantModifications improve receptor binding affinity
ThioxoAntimicrobialEnhancements lead to increased inhibition of pathogens
DioxoloAnticancerStructural changes correlate with reduced tumor growth

This table summarizes key findings from various studies, illustrating how different structural components influence biological activity.

Comparison with Similar Compounds

Structural Analogs with Modified Piperazine Substituents

The piperazine moiety is a critical pharmacophore. Modifications to its aryl group significantly alter pharmacological profiles:

Compound Name / Substituent Molecular Formula Molecular Weight Key Structural Differences Inferred Properties
3-Chlorophenyl (Target Compound) C₂₅H₂₇ClN₄O₄S 515.0 3-Cl on phenyl; balanced lipophilicity Potential CNS activity due to Cl’s σ-orbital effects
2-Fluorophenyl (CAS: 688054-00-4) C₂₅H₂₇FN₄O₄S ~514.5* 2-F substituent; higher electronegativity Enhanced binding to serotonin/dopamine receptors
4-Acetylphenyl (CAS: Unavailable) C₂₇H₂₉N₄O₅S ~553.6* 4-acetyl group; bulky, electron-withdrawing Reduced membrane permeability; possible prodrug potential
3-Methoxyphenyl (ID: K284-5206) C₂₆H₃₀N₄O₅S 510.61 3-OCH₃; electron-donating Improved solubility; potential for metabolic oxidation

*Estimated based on structural similarity.

  • 3-Chlorophenyl vs. 2-Fluorophenyl : The 3-Cl group provides moderate steric bulk and lipophilicity, favoring blood-brain barrier penetration. In contrast, the 2-F substituent enhances dipole interactions with receptor residues, as seen in analogs targeting GPCRs .
  • 3-Methoxyphenyl : The methoxy group increases solubility but may reduce CNS activity due to faster Phase I metabolism .

Core-Modified Analogous Scaffolds

Quinazolinone derivatives with alternative fused rings exhibit distinct biological profiles:

Compound Class / Core Example Structure Key Features Reported Activities
Isoquinolinoquinazolinones 3-Chloro-10,11-dimethoxy-5H-isoquinolino[2,3-c]quinazolin-8(6H)-one Isoquinoline fusion; methoxy substituents PPARγ agonism (EC₅₀: ~0.5 μM)
Triazolo[5,1-b]quinazolinones 5,6,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Triazole ring substitution Selective kinase inhibition (IC₅₀: <1 μM)
Imidazo[4,5-d][1,2,3]triazin-4(7H)-ones Derivatives from Nankai University Triazine-imidazole fusion Anticandidate for antiviral screening
  • Isoquinolinoquinazolinones: The extended aromatic system enhances PPARγ binding, suggesting metabolic applications for the target compound if similar substituents are optimized .
  • Triazoloquinazolinones: The triazole ring improves metabolic stability compared to thioxo groups, as seen in kinase inhibitors .

Preparation Methods

Cyclization of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate undergoes condensation with hydrazine hydrate in ethanol to yield ethyl 2-aminobenzohydrazide. Subsequent cyclization with phthalic anhydride in N,N-dimethylacetamide (DMAC) at reflux forms the 5H-phthalazino[1,2-b]quinazoline-5,8(6H)-dione intermediate. This step achieves 62–81% yields after recrystallization from methanol.

Reaction Conditions:

  • Solvent: DMAC

  • Temperature: Reflux (165–175°C)

  • Time: 12 hours

Introduction of the Thioxo Group

The thioxo moiety at position 6 is introduced via sulfurization of the quinazolinone lactam. Treatment with Lawesson’s reagent (2.4 eq) in anhydrous toluene at 110°C for 8 hours replaces the carbonyl oxygen with sulfur, yielding 6-thioxo-6,7-dihydroquinazolin-8(5H)-one .

Key Parameters:

  • Reagent: Lawesson’s reagent

  • Solvent: Toluene

  • Conversion: ~85% (monitored by TLC)

Formation of the Dioxolo[4,5-g] Ring

The dioxolo ring is installed through a nucleophilic aromatic substitution (SNAr) reaction.

Chlorination at Position 10

The quinazolinone intermediate is treated with phosphorus oxychloride (POCl₃) under reflux to generate 10-chloro-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one . Excess POCl₃ (5 eq) ensures complete conversion within 5 hours.

Optimization Note:

  • Prolonged heating (>6 hours) leads to decomposition, reducing yields to <50%.

Dioxolane Ring Closure

A solution of 1,2-ethanediol and potassium carbonate in DMF facilitates cyclization at positions 4 and 5 of the quinazolinone. The reaction proceeds at 90°C for 6 hours, achieving 70% yield after recrystallization.

Critical Factors:

  • Base: K₂CO₃ (2.5 eq)

  • Temperature: 90°C

Side-Chain Introduction: Piperazine-Hexyl-Ketone Moiety

The 6-oxohexyl spacer and 4-(3-chlorophenyl)piperazine are coupled via a two-step sequence.

Synthesis of 6-Bromohexan-2-one

Hexan-2-one is brominated at the α-position using N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding 6-bromohexan-2-one (82% purity).

Piperazine Alkylation

4-(3-Chlorophenyl)piperazine (1.2 eq) reacts with 6-bromohexan-2-one in acetonitrile at 60°C for 12 hours. The resulting 6-[4-(3-chlorophenyl)piperazin-1-yl]hexan-2-one is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Characterization Data:

  • HRMS (ESI): m/z 351.1543 [M+H]⁺ (calc. 351.1548)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21–7.15 (m, 1H, ArH), 6.98–6.82 (m, 3H, ArH), 3.52–3.45 (m, 4H, piperazine), 2.68–2.59 (m, 4H, piperazine), 2.46 (t, J=7.2 Hz, 2H, COCH₂), 1.62–1.52 (m, 4H, CH₂), 1.40–1.30 (m, 2H, CH₂).

Final Coupling: Assembly of the Target Compound

The quinazolinone and side-chain intermediates are conjugated via a nucleophilic displacement reaction.

Alkylation of the Quinazolinone

10-Chloro-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one (1 eq) and 6-[4-(3-chlorophenyl)piperazin-1-yl]hexan-2-one (1.5 eq) are heated in DMF with K₂CO₃ (3 eq) at 80°C for 24 hours. The product precipitates upon cooling and is purified via recrystallization (methanol/water).

Yield: 68%
Purity (HPLC): >98%

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1667 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S), 1098 cm⁻¹ (C-O-C).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 183.2 (C=S), 170.5 (C=O), 154.3–112.7 (aromatic carbons), 58.4 (OCH₂O), 52.1 (piperazine N-CH₂), 28.6–22.1 (hexyl chain).

Chromatographic Purity

  • HPLC Conditions: C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ=254 nm.

  • Retention Time: 12.7 minutes

Challenges and Optimization

  • Regioselectivity in Dioxolane Formation: Competing reactions at positions 4 and 6 are mitigated by using a bulky base (K₂CO₃) and controlled stoichiometry.

  • Side-Chain Solubility: The hexyl-piperazine moiety requires polar aprotic solvents (DMF, DMAC) to prevent aggregation during coupling .

Q & A

Q. What catalytic mechanisms enhance regioselectivity in quinazoline ring formation?

  • Methodology :
  • Investigate Lewis acid catalysts (e.g., ZnCl₂) to stabilize reactive intermediates during cyclization. Study kinetic isotope effects (KIE) to elucidate mechanistic pathways .
  • Use asymmetric organocatalysts (e.g., cinchona alkaloids) for enantioselective synthesis of chiral centers .

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